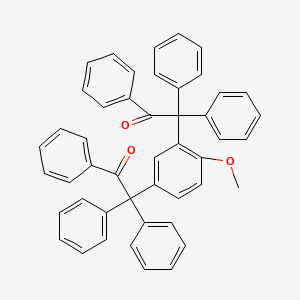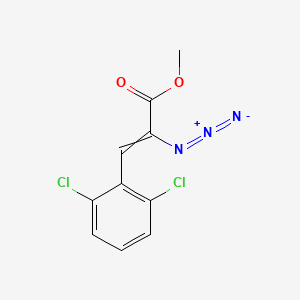
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate is an organic compound that contains an azide functional group Azides are known for their interesting reactivity and are often used in various chemical reactions, including cycloadditions and nucleophilic substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate typically involves the reaction of 2,6-dichlorobenzaldehyde with methyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be hazardous.
化学反応の分析
Types of Reactions
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Substitution: Sodium azide is often used as a nucleophile in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Cycloaddition: Triazoles are the major products formed from cycloaddition reactions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amines are the primary products formed from reduction reactions.
科学的研究の応用
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques, such as the Staudinger ligation, for labeling biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azide group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different substituents.
2,6-Dichlorophenyl Azide: Shares the same aromatic ring but lacks the ester functionality.
Methyl Azidoacetate: Contains the azide group and ester functionality but lacks the aromatic ring.
Uniqueness
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate is unique due to the combination of the azide group, ester functionality, and dichlorophenyl substituent. This combination imparts specific reactivity and properties that make it suitable for a wide range of applications in organic synthesis, materials science, and bioconjugation.
特性
CAS番号 |
98081-77-7 |
|---|---|
分子式 |
C10H7Cl2N3O2 |
分子量 |
272.08 g/mol |
IUPAC名 |
methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-17-10(16)9(14-15-13)5-6-7(11)3-2-4-8(6)12/h2-5H,1H3 |
InChIキー |
LAFMWCNBQUDRPI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=C(C=CC=C1Cl)Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


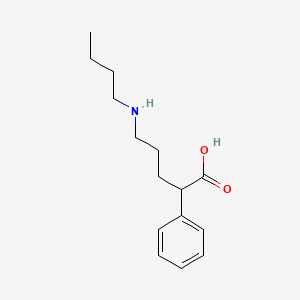
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
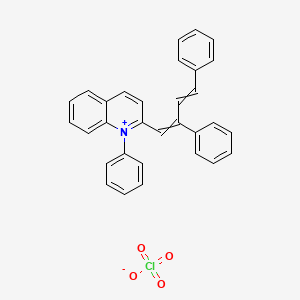
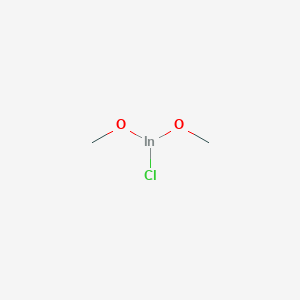
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

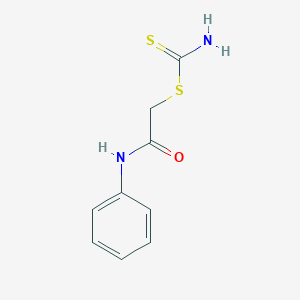
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
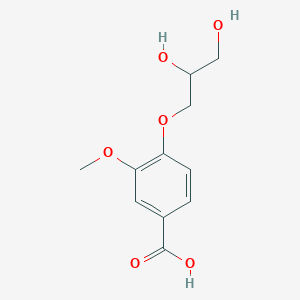
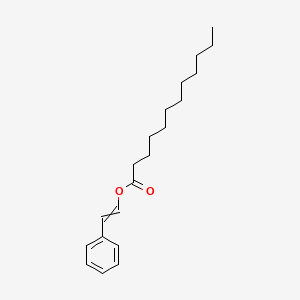
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
